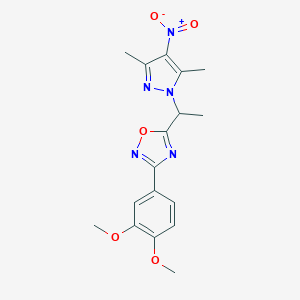![molecular formula C25H20N4O2 B283937 6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as AMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyranopyrazoles and has a unique structure that makes it an interesting target for drug discovery.
Wirkmechanismus
The mechanism of action of 6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its unique structure, which makes it an interesting target for drug discovery. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have suggested that this compound may have neuroprotective effects and could be a potential treatment for this debilitating disease. Another area of interest is its potential as an anti-cancer agent. This compound has been shown to induce apoptosis in cancer cells and could be a promising target for cancer therapy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves several steps, including the reaction of 2-(1-naphthylmethoxy)phenylhydrazine with ethyl acetoacetate to form 4-(2-(1-naphthylmethoxy)phenyl)-3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with malononitrile and ammonium acetate to obtain the final product, this compound.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also suggested that this compound may have neuroprotective effects and could be a potential treatment for Alzheimer's disease.
Eigenschaften
Molekularformel |
C25H20N4O2 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
6-amino-3-methyl-4-[2-(naphthalen-1-ylmethoxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C25H20N4O2/c1-15-22-23(20(13-26)24(27)31-25(22)29-28-15)19-11-4-5-12-21(19)30-14-17-9-6-8-16-7-2-3-10-18(16)17/h2-12,23H,14,27H2,1H3,(H,28,29) |
InChI-Schlüssel |
PUVGQVCIJYLMSE-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54 |
Kanonische SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283854.png)
![N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide](/img/structure/B283855.png)
![Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)
![Methyl 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283859.png)
![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283863.png)


![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283873.png)
![6-Amino-3-(4-chlorophenyl)-4-{4-[(3-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283874.png)
![6-Amino-4-[4-(benzyloxy)phenyl]-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283875.png)
![6-Amino-4-{3-bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283877.png)
![6-Amino-4-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283878.png)
